molecular formula C20H19N3O4S2 B2902229 ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 538338-12-4

ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2902229
CAS RN: 538338-12-4
M. Wt: 429.51
InChI Key: URKVMMYEFMTOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .


Molecular Structure Analysis

The structure of the compound suggests that it might have interesting properties. For instance, the benzene and oxadiazole rings in similar compounds are approximately coplanar, which could influence its reactivity .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess significant anti-inflammatory properties. Compounds like ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized and investigated for their potential as anti-inflammatory agents .

Neurological Disorders: Alzheimer’s Disease

Some thiophene derivatives act as serotonin antagonists and have been used in the treatment of Alzheimer’s disease. The compound could be explored for similar neurological applications, given its structural similarity to known therapeutic agents .

Antimicrobial and Antifungal Activity

The thiophene nucleus is known to confer antimicrobial and antifungal properties to compounds. This makes our compound a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Cancer Research: Anti-Cancer Agents

Thiophene derivatives have shown promise as anti-cancer agents. The unique structure of SR-01000289387, particularly the presence of the oxadiazole ring, could be leveraged in the design of novel anticancer drugs .

Material Science: Organic Semiconductors

Thiophene-based molecules play a significant role in the development of organic semiconductors. The compound’s thiophene ring could be utilized in the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacology: Kinase Inhibition

Kinases are crucial enzymes in cell signaling, and their inhibition is a key target in drug development. Thiophene derivatives have been shown to inhibit kinases, suggesting that SR-01000289387 could be a starting point for the development of new kinase inhibitors .

Cardiovascular Research: Anti-Arrhythmic Properties

Compounds containing thiophene rings have been associated with anti-arrhythmic properties. This compound could be explored for its potential use in treating arrhythmias .

Chemical Industry: Metal Complexing Agents

Thiophene derivatives can act as metal complexing agents. This property can be harnessed in various industrial processes, including the development of insecticides and other agrochemicals .

Future Directions

Given the wide range of biological activities exhibited by oxadiazole derivatives, this compound could be a promising area for future research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-2-26-19(25)16-13-9-6-10-14(13)29-18(16)21-15(24)11-28-20-23-22-17(27-20)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKVMMYEFMTOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.